molecular formula C19H20N2O2 B14232844 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- CAS No. 477950-04-2

2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl-

Cat. No.: B14232844
CAS No.: 477950-04-2
M. Wt: 308.4 g/mol
InChI Key: IULDPALAERJJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- is a heterocyclic compound that belongs to the quinazoline-2,4-dione family. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound includes a quinolinedione core with butylamino and phenyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines and carbonyl compounds. The reaction conditions typically include heating with acid or base catalysts to facilitate the cyclization process . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- can be compared with other quinazoline-2,4-dione derivatives. Similar compounds include:

The uniqueness of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinazoline-2,4-dione derivatives.

Properties

CAS No.

477950-04-2

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-(butylamino)-3-phenyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C19H20N2O2/c1-2-3-13-20-19(14-9-5-4-6-10-14)17(22)15-11-7-8-12-16(15)21-18(19)23/h4-12,20H,2-3,13H2,1H3,(H,21,23)

InChI Key

IULDPALAERJJBG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1(C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.